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Application Notes: Urethane Acrylate in Biomedical Device Fabrication

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Compound of Interest		
Compound Name:	Urethane acrylate	
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Introduction

Urethane acrylates (UAs) are a versatile class of photocurable polymers increasingly utilized in the fabrication of biomedical devices. Their molecular structure, which combines a flexible polyurethane backbone with reactive acrylate end-groups, allows for the creation of materials with a unique and tunable balance of properties. Key advantages include excellent mechanical strength, flexibility, and inherent biocompatibility, making them suitable for a wide range of medical applications.[1][2] This versatility is further enhanced through additive manufacturing techniques like Digital Light Processing (DLP) 3D printing, which enables the creation of complex and patient-specific device geometries.[2][3]

The fundamental chemistry involves isocyanate-terminated urethane prepolymers that are "end-capped" with a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate (HEA).[4] This process consumes the isocyanate groups, mitigating toxicity concerns associated with them.[4] The final resin formulation is typically a mixture of the UA oligomer, a reactive diluent to control viscosity, and a photoinitiator that generates free radicals upon exposure to UV light to initiate polymerization.[5][6]

Key Applications

3D Printing for Dentistry and Orthopedics: Urethane acrylates are extensively used in DLP-based 3D printing to fabricate devices such as denture bases, orthodontic models, and customized surgical guides.[1][2][7] The ability to tune mechanical properties allows for the creation of durable yet non-brittle components.[1][2] Non-isocyanate polyurethane acrylate



(NIPUA) resins have been developed to further enhance biocompatibility by eliminating residual toxic isocyanates, showing excellent performance for orthopedic guides.[1][8][9]

- Tissue Engineering Scaffolds: Biodegradable poly(ester) urethane acrylates are being investigated for creating tissue engineering scaffolds.[3][5][10] These materials can be 3D printed into complex porous structures that support cell adhesion and proliferation.[5][11] Studies have shown that resins derived from higher molecular weight oligomers can promote greater cell adhesion and metabolic activity.[10][11]
- Medical Device Coatings: The excellent chemical resistance, abrasion resistance, and flexibility of UAs make them suitable for coating medical implants and devices.[6][12] These coatings can improve the biocompatibility and durability of the underlying material.
- Soft Tissue Implants and Catheters: The inherent elasticity and durability of polyurethanes are beneficial for applications that mimic soft tissues, such as in shunts, grafts, and joint implants.[13]

Data Presentation: Properties of Urethane Acrylate Formulations

The properties of **urethane acrylate**-based materials can be significantly adjusted by altering the formulation, such as the type of UA oligomer or the post-curing time.

Table 1: Mechanical Properties of Different UA-Based Resins for 3D Printing



Resin Formulation (UA Type)	Maximum Flexural Strength (MPa)	Flexural Modulus (GPa)	Shore D Hardness
87A (Aliphatic Hexa-acrylate)	73.5 ± 4.5	1.8 ± 0.1	82.3 ± 1.5
88A (Aromatic Hexa-acrylate)	70.1 ± 5.2	1.9 ± 0.2	84.1 ± 1.1
588 (Aliphatic UA)	68.9 ± 3.9	1.7 ± 0.1	81.5 ± 0.9
594 (Aliphatic Triacrylate)	65.3 ± 6.1	1.6 ± 0.2	79.8 ± 1.3
5812 (High-Functional Aliphatic UA)	80.2 ± 7.3	2.1 ± 0.3	85.2 ± 1.0
Commercial Control (BB Base)	62.1 ± 5.8	1.5 ± 0.2	80.1 ± 1.2

Data synthesized from a study on 3D-printed denture base resins with 15 minutes of UV post-curing. The study found significant differences among materials (p < 0.001).[7][14][15]

Table 2: Biocompatibility of UA-Based Resins via MTT Assay

Resin Formulation (UA Type)	Cell Viability (%) vs. Control	Biocompatibility Assessment
87A	> 95%	Non-toxic
88A	> 95%	Non-toxic
588	> 95%	Non-toxic
594	> 95%	Non-toxic
5812	> 95%	Non-toxic
Commercial Control (BB Base)	> 95%	Non-toxic



Based on MTT assay results, all tested **urethane acrylate**-based photopolymer resins were found to be nontoxic.[7][14][15] In other studies, non-isocyanate poly**urethane acrylate** (NIPUA) resins demonstrated superior biocompatibility with bone cells, muscle cells, and macrophages compared to commercial resins.[8]

Experimental Protocols

Protocol 1: Formulation of a UA-Based Photopolymer Resin for DLP 3D Printing

This protocol describes the preparation of a photocurable resin suitable for use in DLP-based 3D printers, adapted from methodologies for dental applications.[2][7][14][16]

Materials:

- Urethane Acrylate (UA) Oligomer (e.g., Aliphatic Urethane Acrylate): 40 wt%
- Cross-linking Monomer (e.g., Ethoxylated Pentaerythritol Tetraacrylate, PET5EO4A): 40 wt%
 [2][15]
- Reactive Diluent (e.g., Isobornyl Acrylate, IBOA): 12 wt%[2][15]
- Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO): 3 wt%[2][15]
- Pigment/Dye (e.g., Pink Acrylic): 5 wt%[2][15]
- Magnetic stirrer with heating plate
- Glass beaker
- Light-blocking storage container (e.g., high-density polyethylene tube)

Procedure:

- Ensure all work is performed under a dark hood or in a room with UV-filtered light to prevent premature polymerization.
- In a glass beaker, combine the UA oligomer (40 wt%) and the cross-linking monomer (40 wt%).



- Add the pigment (5 wt%) to the mixture.
- Place the beaker on a magnetic stirrer and blend the components until a homogenous mixture is achieved.
- Gently heat the mixture to 45 °C while stirring.
- Add the photoinitiator (3 wt%) and the reactive diluent (12 wt%) to the beaker.
- Continue to stir the mixture at 45 °C for 12 hours to ensure complete homogenization.
- After 12 hours, turn off the heat and allow the resin to cool to room temperature.
- Transfer the final resin solution into a light-blocking storage container and store it in a cool, dark, and dry place.

Protocol 2: Fabrication and Post-Curing of a UA Device via DLP 3D Printing

This protocol outlines the general steps for printing and post-processing a device from the formulated UA resin.

Materials & Equipment:

- Formulated UA Photopolymer Resin
- DLP 3D Printer (e.g., with a 405 nm UV light source)
- · CAD software for model design
- Isopropyl alcohol (IPA) for cleaning
- UV curing chamber

Procedure:

 Design: Create a 3D model of the desired device using CAD software and export it in a compatible format (e.g., .stl).



- Printing Setup: Pour the formulated UA resin into the vat of the DLP 3D printer. Set the
 printing parameters, such as layer thickness (e.g., 50 μm) and exposure time per layer (e.g.,
 3 seconds), according to the printer and resin specifications.[15]
- Printing: Initiate the printing process. The DLP projector will selectively expose layers of the resin to UV light, solidifying it layer-by-layer to build the object.
- Part Removal and Cleaning: Once printing is complete, carefully remove the printed object from the build platform. Submerge the part in a container of isopropyl alcohol and agitate to remove any uncured resin from the surface. A soft brush can be used for intricate geometries.
- Drying: Remove the part from the IPA bath and allow it to air dry completely. Ensure all IPA has evaporated before post-curing.
- Post-Curing: Place the cleaned and dried part into a UV curing chamber. Expose the part to
 UV radiation for a specified time (e.g., 15-30 minutes) to ensure complete polymerization
 and to achieve the final mechanical properties.[2][16] The optimal time may vary depending
 on the resin and part geometry.

Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)

This protocol provides a method for evaluating the cytotoxicity of a cured **urethane acrylate** material using an MTT assay, a standard colorimetric test for assessing cell metabolic activity.

Materials & Equipment:

- Cured and sterilized UA material samples
- Fibroblast or relevant cell line (e.g., L929)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)



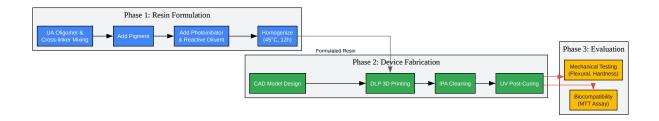
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- CO2 incubator (37 °C, 5% CO2)
- Microplate reader

Procedure:

- Sample Preparation: Prepare disc-shaped samples of the cured UA material. Sterilize the samples using an appropriate method (e.g., ethylene oxide or ethanol washes followed by UV exposure).
- Cell Seeding: Seed a 96-well plate with cells at a specific density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
- Material Exposure: Place the sterilized UA samples into the wells with the cultured cells.
 Include a negative control (cells with medium only) and a positive control (cells exposed to a known cytotoxic substance).
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
- MTT Addition: After incubation, remove the UA samples and medium. Add fresh medium containing the MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
- Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals, resulting in a colored solution.
- Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
- Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A
 higher absorbance indicates higher cell viability and lower cytotoxicity.



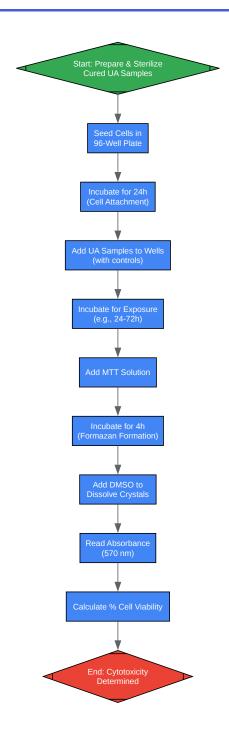
Visualizations



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Caption: Workflow for fabricating and evaluating a UA-based biomedical device.





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Caption: Step-by-step protocol for in vitro cytotoxicity testing (MTT Assay).

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